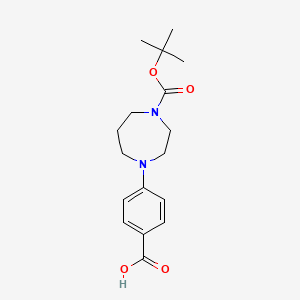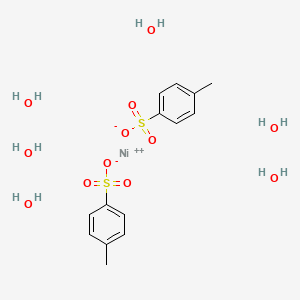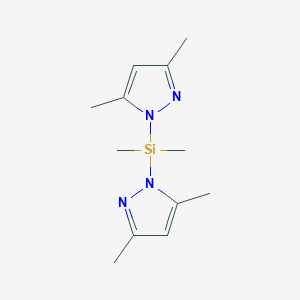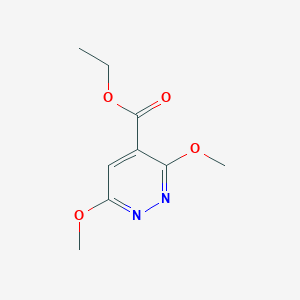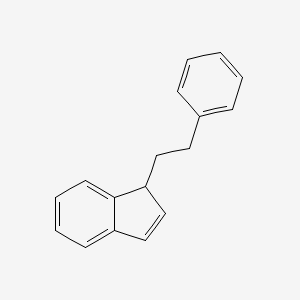
1-(2-Phenylethyl)indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Phenylethyl)indene (1-PEI) is an organic compound with a molecular formula of C14H14. It is an aromatic hydrocarbon that is a derivative of indene, a polycyclic aromatic hydrocarbon (PAH). It is a colorless liquid with a strong odor and is soluble in many organic solvents. 1-PEI has many applications in the fields of organic synthesis, drug delivery, and materials science.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 1-(2-Phenylethyl)indene involves a series of reactions starting from commercially available starting materials.
Starting Materials
Benzaldehyde, Acetophenone, Methylmagnesium bromide, Indene
Reaction
Step 1: Condensation of benzaldehyde and acetophenone in the presence of a base to form chalcone, Step 2: Addition of methylmagnesium bromide to chalcone to form 1-(2-Phenylethyl)indene-1-ol, Step 3: Dehydration of 1-(2-Phenylethyl)indene-1-ol using a dehydrating agent such as phosphorus pentoxide to form 1-(2-Phenylethyl)indene
Wissenschaftliche Forschungsanwendungen
1-(2-Phenylethyl)indene has been studied extensively in the fields of organic synthesis, drug delivery, and materials science. In organic synthesis, it has been used as a building block for the synthesis of heterocycles, polymers, and organometallic compounds. In drug delivery, it has been used to encapsulate and deliver drugs, proteins, and other bioactive molecules. In materials science, it has been used to create polymeric materials with improved properties such as mechanical strength and chemical resistance.
Wirkmechanismus
1-(2-Phenylethyl)indene is an aromatic hydrocarbon and is believed to act as a ligand for some proteins, such as cytochrome P450 enzymes. It is also believed to interact with some receptors in the body, such as the serotonin receptor. The exact mechanism of action of 1-(2-Phenylethyl)indene is not yet known.
Biochemische Und Physiologische Effekte
1-(2-Phenylethyl)indene has been shown to have some biochemical and physiological effects. In animal studies, it has been shown to increase the levels of certain neurotransmitters, such as serotonin, in the brain. It has also been shown to reduce inflammation and oxidative stress in cells. In addition, it has been shown to have antioxidant and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-Phenylethyl)indene in laboratory experiments include its low cost, availability, and ease of synthesis. It is also relatively stable and has a low toxicity. The main limitation of using 1-(2-Phenylethyl)indene in laboratory experiments is that it has not been extensively studied and its exact mechanism of action is not yet known.
Zukünftige Richtungen
The future directions for research on 1-(2-Phenylethyl)indene include further investigation into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug delivery and materials science. Additionally, further research into its toxicity and safety profile is needed. Other potential future directions include the development of new synthetic methods for 1-(2-Phenylethyl)indene and the exploration of its potential uses in the fields of agriculture and food science.
Eigenschaften
IUPAC Name |
1-(2-phenylethyl)-1H-indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16/c1-2-6-14(7-3-1)10-11-16-13-12-15-8-4-5-9-17(15)16/h1-9,12-13,16H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHIEENDCJQBOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2C=CC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylethyl)indene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



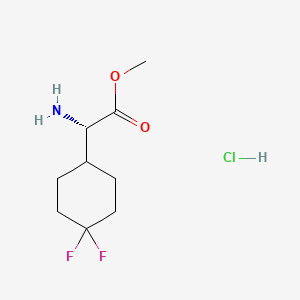


![Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II), 98%](/img/structure/B6289176.png)
